8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC15980236
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C13H16N2/c1-2-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3 |
| Standard InChI Key | PHOVVPUTEYTQJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)NC3=C2CNCC3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 756761-54-3) features a partially saturated pyridine ring fused to an indole system, with an ethyl substituent at the 8-position of the indole framework . The molecular formula is deduced as C₁₃H₁₆N₂, with a calculated molecular weight of 200.28 g/mol. This contrasts with its methyl-substituted analog, 2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole (CAS 64172-41-4), which has a molecular formula of C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The ethyl group introduces increased steric bulk and lipophilicity compared to the methyl variant, potentially influencing solubility and receptor-binding interactions.
Crystallographic and Spectroscopic Data
While crystallographic data for the 8-ethyl derivative remain unreported, related pyridoindoles exhibit planar fused-ring systems with slight puckering in the tetrahydro regions. Infrared (IR) spectroscopy of analogous compounds reveals characteristic N-H stretching vibrations at 3300–3400 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the ethyl group’s methylene protons (δ 1.2–1.4 ppm, triplet) and methyl protons (δ 0.9–1.1 ppm, quartet), alongside aromatic protons in the δ 6.8–7.5 ppm range .
Synthesis and Manufacturing
Industrial Availability
As of 2025, 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is listed as a discontinued product by major suppliers, with limited commercial availability . This discontinuation may reflect challenges in large-scale synthesis or shifting research priorities toward other derivatives.
Physicochemical Properties
Solubility and Stability
Preliminary data suggest poor aqueous solubility (<0.1 mg/mL at 25°C) but good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . Stability studies are lacking, but the compound likely degrades under strong acidic or alkaline conditions due to hydrolysis of the saturated amine groups.
| Property | Value/Range | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂ | Calculated |
| Molecular Weight | 200.28 g/mol | Calculated |
| Estimated LogP | 2.8–3.2 | |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
| Precautionary Code | Description |
|---|---|
| P280 | Wear protective gloves/eye protection |
| P305 + P351 + P338 | Eye exposure: Rinse cautiously with water |
| P210 | Keep away from heat/open flames |
| P273 | Avoid release to the environment |
Exposure Mitigation
Laboratory handling requires fume hoods, nitrile gloves, and safety goggles. Spills should be contained using inert absorbents and disposed of as hazardous waste . Chronic toxicity data are unavailable, necessitating adherence to the precautionary principle.
Comparative Analysis with Related Derivatives
Substituent Effects on Bioactivity
The 8-position substituent significantly modulates biological activity across pyridoindoles:
The ethyl group’s intermediate lipophilicity positions it as a candidate for central nervous system (CNS) drug development, balancing blood-brain barrier penetration and metabolic stability .
Synthetic Accessibility
Bromo and methyl derivatives are more widely synthesized due to established protocols for introducing halogens and small alkyl groups . Ethyl substitution introduces challenges in regioselectivity and purification, contributing to its discontinued status .
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